(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine

Chiral Intermediate Enantioselective Synthesis Asymmetric Catalysis

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 951247-75-9) is an enantiomerically pure chiral amine belonging to the class of α-methylbenzylamines featuring a para-trifluoromethoxy (-OCF₃) substituted phenyl ring. The compound has a molecular formula C₉H₁₀F₃NO and molecular weight 205.18 g/mol.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 951247-75-9
Cat. No. B1416543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
CAS951247-75-9
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC(F)(F)F)N
InChIInChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1
InChIKeyVTLIABOHZPSHRN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 951247-75-9) Procurement Guide | Chiral Amine Intermediate


(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 951247-75-9) is an enantiomerically pure chiral amine belonging to the class of α-methylbenzylamines featuring a para-trifluoromethoxy (-OCF₃) substituted phenyl ring [1]. The compound has a molecular formula C₉H₁₀F₃NO and molecular weight 205.18 g/mol [1]. The trifluoromethoxy group confers distinct physicochemical properties including increased lipophilicity (calculated LogP ~2.4) and enhanced metabolic stability relative to unsubstituted or methoxy-substituted analogs [2]. As an (S)-configured enantiomer, this compound exhibits specific stereochemical requirements for asymmetric synthesis applications and cannot be substituted with its (R)-enantiomer (CAS 1209050-26-9) or the racemic mixture (CAS 123195-23-3) without altering downstream stereochemical outcomes .

Why (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine Cannot Be Replaced by In-Class Analogs


Generic substitution among 4-substituted chiral α-methylbenzylamines fails due to three quantifiable differentiation factors: (1) Stereochemical configuration—the (S)-enantiomer cannot be substituted with the (R)-enantiomer or racemic mixture in asymmetric synthesis without altering downstream stereochemical fidelity ; (2) The para-trifluoromethoxy substituent produces distinct lipophilicity (calculated LogP ~2.4) and electron-withdrawing properties that differ from methoxy, trifluoromethyl, halogen, or unsubstituted analogs, directly impacting membrane permeability and metabolic stability in lead optimization [1]; (3) Physical form—the free base is a liquid at room temperature requiring specific storage conditions (4°C under nitrogen), while the hydrochloride salt form (CAS 1391540-47-8) offers solid-state handling advantages with distinct solubility properties .

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine: Quantified Comparative Evidence vs. Analogs


Stereochemical Purity Requirements: (S)-Enantiomer vs. Racemic Mixture for Asymmetric Synthesis

The (S)-enantiomer (CAS 951247-75-9) and its (R)-counterpart (CAS 1209050-26-9) are commercially available as distinct products with independent CAS registry numbers, reflecting their non-interchangeability in asymmetric synthesis. The racemic mixture, 1-(4-(trifluoromethoxy)phenyl)ethanamine (CAS 123195-23-3), represents a third distinct chemical entity . In asymmetric transformations, use of the racemate introduces 50% undesired enantiomer that must be separated or will propagate into downstream products as stereochemical impurities. Procurement of the enantiomerically pure (S)-form eliminates this separation burden and ensures stereochemical fidelity in chiral building block applications.

Chiral Intermediate Enantioselective Synthesis Asymmetric Catalysis

Free Base vs. Hydrochloride Salt: Physical Form and Stability Comparison

The target compound (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine exists as a free base (liquid at room temperature, CAS 951247-75-9) requiring storage at 4°C under inert atmosphere (nitrogen) [1]. The hydrochloride salt form (CAS 1391540-47-8) is a solid with molecular weight 241.64 g/mol, offering enhanced stability and simplified handling . The free base provides versatility for downstream derivatization without counterion interference, while the hydrochloride salt offers shelf-stable solid-state properties preferred for long-term storage and formulation development .

Salt Selection Formulation Development Chemical Stability

Vendor Purity Specifications: Quantified Lot-to-Lot Variability Assessment

Commercial suppliers report varying purity specifications for (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine free base: MedChemExpress reports 99.37% purity with HPLC verification [1], while Leyan (乐研) reports 98% purity . For the hydrochloride salt, Atomfair reports ≥98% purity with HPLC, NMR, and mass spectrometry verification , and Fluorochem reports 98% purity . This quantifiable variance in vendor-reported purity (range: 98% to 99.37%) establishes a benchmark for procurement specifications and quality verification requirements.

Quality Control Analytical Verification Procurement Benchmarking

Calculated Lipophilicity (LogP) as Differentiation from Methoxy Analogs

The para-trifluoromethoxy (-OCF₃) substituent confers a calculated LogP value of approximately 2.4 for (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine [1]. This represents a significant increase in lipophilicity compared to the corresponding para-methoxy analog (estimated LogP ~1.3-1.5), a difference attributable to the stronger electron-withdrawing nature and higher hydrophobicity of the -OCF₃ group. The trifluoromethoxy moiety is recognized in medicinal chemistry as enhancing metabolic stability by preventing oxidative demethylation and improving membrane permeability relative to methoxy-substituted counterparts [2].

Lipophilicity Physicochemical Properties Drug Design

(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine: Evidence-Backed Application Scenarios


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates Requiring Defined (S)-Stereochemistry

This compound serves as an enantiomerically pure chiral building block where the defined (S)-configuration at the α-carbon is critical for downstream stereochemical outcomes . Procurement of the enantiopure (S)-form (CAS 951247-75-9) rather than the racemate (CAS 123195-23-3) eliminates the 50% undesired (R)-enantiomer contamination that would otherwise require separation or propagate as stereochemical impurities in multi-step syntheses of chiral active pharmaceutical ingredients . The free base form (liquid) offers greater synthetic versatility for direct amine functionalization without counterion interference [1].

Medicinal Chemistry Lead Optimization Leveraging Trifluoromethoxy Group Properties

The para-trifluoromethoxy substituent confers quantifiable physicochemical advantages in lead optimization campaigns. The calculated LogP of ~2.4 represents an approximate 0.9-1.1 LogP unit increase (8-12× greater lipophilicity) compared to methoxy analogs [2]. This property is exploited to enhance membrane permeability and metabolic stability in central nervous system (CNS) drug discovery programs and in the development of receptor-targeting agents where improved bioavailability is required [1]. The -OCF₃ group additionally provides resistance to oxidative demethylation pathways that commonly metabolize methoxy-containing compounds [1].

Solid-Phase Synthesis and Long-Term Stability Applications Using Hydrochloride Salt Form

For applications requiring extended shelf stability, solid-state handling, or aqueous solubility, the hydrochloride salt form (CAS 1391540-47-8) is specifically indicated over the free base . The salt form is a solid with molecular weight 241.64 g/mol and maintains ≥98% purity with ambient storage capability, contrasting with the free base which is a liquid requiring storage at 4°C under inert nitrogen atmosphere [1]. This salt form is particularly suited for automated synthesis platforms, formulation development, and neuroscience research where reliable solid dispensing and aqueous compatibility are essential .

Quality-Controlled Intermediate Supply for Regulated Pharmaceutical Development

Commercial availability with documented purity specifications ranging from 98% to 99.37% enables procurement decisions based on quantifiable quality metrics [1]. Vendors including MedChemExpress, Atomfair, and Fluorochem provide analytical verification (HPLC, NMR, MS) supporting lot-to-lot consistency [1]. This documentation meets the quality requirements for pharmaceutical intermediate supply chains where traceable purity certification is mandatory. Procurement from suppliers offering ≥98% purity with full analytical characterization ensures reproducible outcomes in process chemistry and medicinal chemistry workflows .

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